molecular formula C12H14N2O B13954235 2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol

2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol

Cat. No.: B13954235
M. Wt: 202.25 g/mol
InChI Key: ILCXLDSGSMTIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a phenol group substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol typically involves the reaction of 3-chloromethyl-1,5-dimethylpyrazole with sodium carbonate in acetonitrile, followed by the addition of 2-aminoethanol. The mixture is stirred under reflux for several hours, and the resulting product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition and antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with a phenol group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-3-yl)-4-methylphenol

InChI

InChI=1S/C12H14N2O/c1-8-4-5-12(15)10(6-8)11-7-9(2)14(3)13-11/h4-7,15H,1-3H3

InChI Key

ILCXLDSGSMTIKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN(C(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.